Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Description

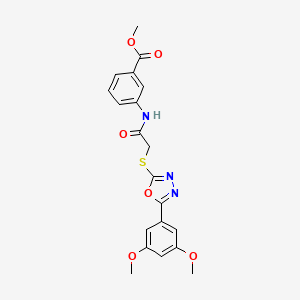

Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (CAS: 838816-57-2) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position. The oxadiazole ring is linked via a thioether bridge to an acetamido-benzoate ester moiety. The compound is commercially available with a purity of 97% and is priced at USD 173 for 250 mg .

Properties

IUPAC Name |

methyl 3-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-26-15-8-13(9-16(10-15)27-2)18-22-23-20(29-18)30-11-17(24)21-14-6-4-5-12(7-14)19(25)28-3/h4-10H,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQJCSNFOKHYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (hereafter referred to as the compound) is a complex organic molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O6S |

| Molecular Weight | 403.44 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COCC(=O)N(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=NN=C(O2)C3=CC(=C(C=C3)OC)F |

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

- Formation of the oxadiazole ring through cyclization of thioamide derivatives.

- Acetylation of the resulting oxadiazole to introduce an acetamido group.

- Methylation to yield the final benzoate derivative.

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results from MTT assays demonstrated an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .

The biological activity of the compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The presence of methoxy groups in the structure may enhance lipophilicity, facilitating cellular uptake and subsequent induction of apoptosis in cancer cells by generating reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : The oxadiazole ring can interact with key enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. The thiol group in the compound may contribute to its ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of similar compounds:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative demonstrated an IC50 value as low as 29 μM against HeLa cells .

- Antimicrobial Screening : Compounds derived from oxadiazoles have shown promising results against various bacterial strains, indicating potential as novel antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Oxadiazole Derivatives

(a) 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine (CAS: 19655-61-5)

- Structural Differences : Replaces the thioacetamido-benzoate ester with an amine group at the 2-position and a 4-methoxyphenyl substituent at the 5-position.

- Commercial Data : Priced at ¥3,931 for 5 g (95% purity), indicating lower demand or simpler synthesis .

(b) Methyl 4-(2-((5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl)thio)acetamido)benzoate

- Structural Differences : Substitutes the 3,5-dimethoxyphenyl group with a 4-bromophenyl moiety.

- Functional Implications : The electron-withdrawing bromine atom may enhance electrophilic reactivity but reduce solubility in polar solvents. This compound is discontinued commercially, suggesting challenges in synthesis or inferior bioactivity compared to the dimethoxy analog .

Thiazolylmethylcarbamate Analogs

Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (, compound m) differ in core structure (thiazole vs. oxadiazole) but share carbamate and hydroperoxide functionalities.

- Hydroperoxide groups may confer oxidative instability, whereas the dimethoxy groups in the target compound enhance metabolic stability .

2-Alkylthio-5-(p-Aminophenyl)-1,3,4-Oxadiazoles

Derivatives like 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles () feature an amino group at the para position of the phenyl ring.

- The target compound’s methoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes .

Tabulated Comparison of Key Properties

*Calculated from ¥3,931/5 g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.